2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-isopropylacetamide
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Overview
Description
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-isopropylacetamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two bromine atoms attached to the pyrazole ring, which is further linked to an isopropylacetamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-isopropylacetamide typically involves the bromination of a pyrazole precursor followed by the introduction of the isopropylacetamide group. One common method involves the reaction of 3,5-dibromopyrazole with isopropylamine in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the pyrazole ring.
Substitution: The bromine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the pyrazole ring .
Scientific Research Applications
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-isopropylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes required for microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine
- 2-(3,5-dibromo-1H-pyrazol-1-yl)acetonitrile
- 2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-isopropylacetamide is unique due to the presence of the isopropylacetamide group, which may confer distinct physicochemical properties and biological activities. This structural difference can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(3,5-dibromopyrazol-1-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br2N3O/c1-5(2)11-8(14)4-13-7(10)3-6(9)12-13/h3,5H,4H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWWCBOASKIXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CC(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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